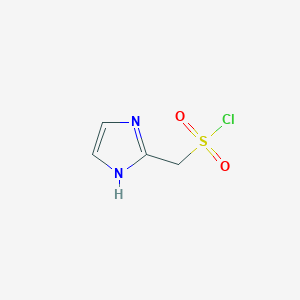
1H-Imidazol-2-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2S and a molecular weight of 180.61 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfonyl chloride group, and a methylene bridge. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1H-Imidazol-2-ylmethanesulfonyl chloride typically involves the reaction of imidazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Imidazole+Methanesulfonyl Chloride→1H-Imidazol-2-ylmethanesulfonyl Chloride+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
1H-Imidazol-2-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-ylmethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The imidazole ring can also participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
1H-Imidazol-2-ylmethanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl Chloride: Lacks the imidazole ring and is less versatile in terms of coordination chemistry.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an imidazole ring, leading to different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar to benzenesulfonyl chloride but with a methyl group on the benzene ring, affecting its reactivity and solubility.
The presence of the imidazole ring in this compound makes it unique, providing additional sites for chemical modification and coordination .
Properties
Molecular Formula |
C4H5ClN2O2S |
|---|---|
Molecular Weight |
180.61 g/mol |
IUPAC Name |
1H-imidazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H5ClN2O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) |
InChI Key |
WBFGWAVXUZZMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one](/img/structure/B12438603.png)


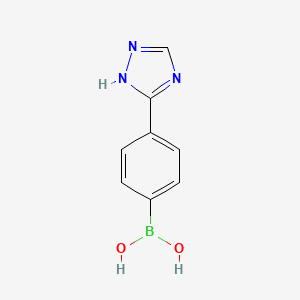
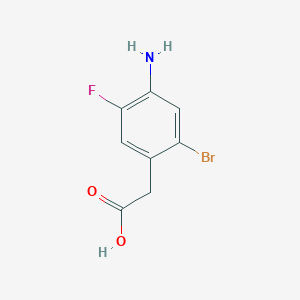

![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)
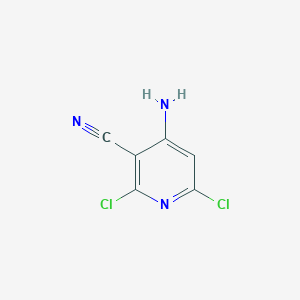
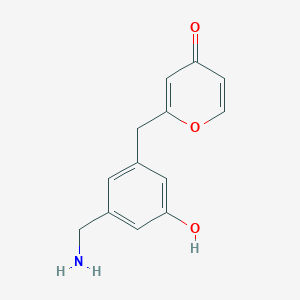
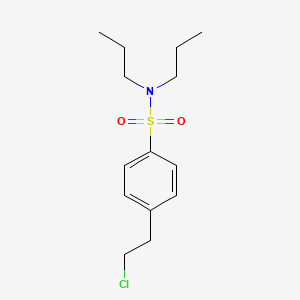
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B12438691.png)
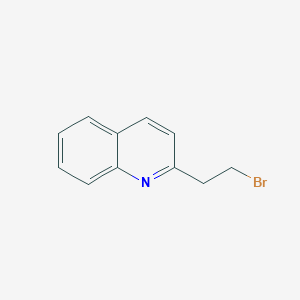

![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
